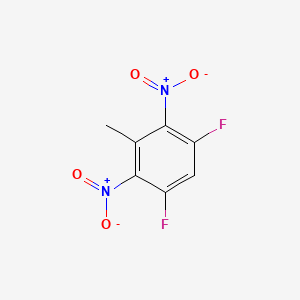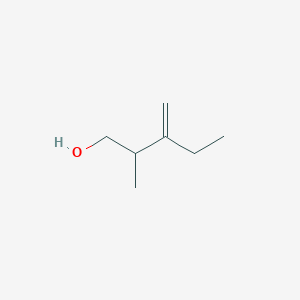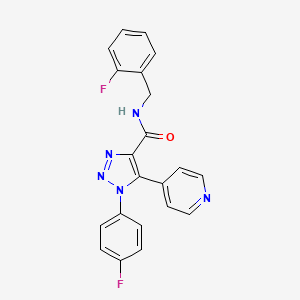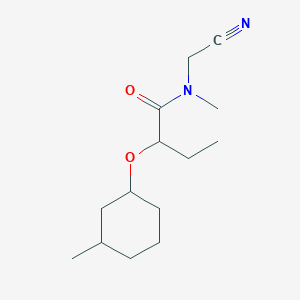![molecular formula C16H14ClN5OS B2412313 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 93300-22-2](/img/structure/B2412313.png)
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” is a chemical compound with a molecular weight of 373.87 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for the compound is1S/C17H16ClN5OS/c1-11-2-8-14(9-3-11)23-16(12-4-6-13(18)7-5-12)21-22-17(23)25-10-15(24)20-19/h2-9H,10,19H2,1H3,(H,20,24) . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 373.87 . Unfortunately, no further physical or chemical properties were found in the retrieved information.Scientific Research Applications
Enzyme Inhibition Studies
- Lipase and α-glucosidase inhibition : Research has shown that certain derivatives of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibit significant inhibitory activity against lipase and α-glucosidase enzymes, making them potential candidates for therapeutic applications in conditions where modulation of these enzymes is beneficial (Bekircan, Ülker, & Menteşe, 2015).
Antioxidant Properties
- Higher antioxidant ability : Certain compounds derived from 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have been shown to possess antioxidant properties superior to standard controls like butylated hydroxytoluene. This indicates potential for these compounds in oxidative stress-related conditions (Šermukšnytė et al., 2022).
Anti-inflammatory Activity
- Potential anti-inflammatory compounds : Research into derivatives of this compound has shown promising results in anti-inflammatory activity, with some derivatives showing remarkable activity in animal models. This suggests possible therapeutic applications in managing inflammation (Karande & Rathi, 2017).
Pharmacological Properties
- Effect on the central nervous system : Studies on derivatives of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have investigated their impact on the central nervous system in animal models, suggesting potential for neurological applications (Maliszewska-Guz et al., 2005).
Antimicrobial Activities
- Efficacy against microorganisms : Research has shown that certain compounds synthesized from 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide display significant antimicrobial activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Demirbaş et al., 2010).
Ligand for Metal Complexes
- Structural assessment in metal complexes : This compound has been used as a ligand in metal complexes, contributing to structural assessments and understanding hydrogen-bonded supramolecular assembly, which is crucial in materials science and coordination chemistry (Castiñeiras, García-Santos, & Saa, 2019).
Anticancer Potential
- Evaluation as anticancer agents : Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. The study includes molecular docking to understand their interaction with cancer-related receptors, suggesting a pathway to develop new anticancer drugs (Fathima et al., 2022).
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-12-8-6-11(7-9-12)15-20-21-16(24-10-14(23)19-18)22(15)13-4-2-1-3-5-13/h1-9H,10,18H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWNDEFECISAKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2412235.png)
![[(2S,3S,4S,5R,6S)-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B2412236.png)
![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2412238.png)

![Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412242.png)
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B2412244.png)


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2412248.png)
![1-ethyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2412249.png)
